Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride
CAS No.:
Cat. No.: VC18118780
Molecular Formula: C5H10ClN3O
Molecular Weight: 163.60 g/mol
* For research use only. Not for human or veterinary use.
![Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride -](/images/structure/VC18118780.png)
Specification
Molecular Formula | C5H10ClN3O |
---|---|
Molecular Weight | 163.60 g/mol |
IUPAC Name | N-methyl-1-(1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C5H9N3O.ClH/c1-4(6-2)5-7-3-9-8-5;/h3-4,6H,1-2H3;1H |
Standard InChI Key | MWYWGGVTWIGEMZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=NOC=N1)NC.Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s core structure comprises a 1,2,4-oxadiazole ring substituted at the 3-position with an ethylamine group, which is further methylated and protonated as a hydrochloride salt. Key structural features include:
The oxadiazole ring adopts a planar geometry, with bond angles deviating slightly from idealized values due to steric interactions between the methyl group and adjacent atoms. The hydrochloride salt enhances aqueous solubility, making it suitable for biological testing.
Table 1: Structural and Identifier Data
Property | Value | Source |
---|---|---|
CAS Number | 1432680-05-1 | |
InChI Key | RDZBRMPGQKRYMX-UHFFFAOYSA-N | |
SMILES | CC1=NOC(=N1)C(C)NC.Cl | |
XLogP3 (Partition Coefficient) | 1.2 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride involves three principal steps:
-
Oxadiazole Ring Formation: Cyclization of amidoximes with carboxylic acid derivatives under thermal or microwave-assisted conditions.
-
Amination: Introduction of the ethylamine moiety via reductive amination of a ketone precursor, often using sodium cyanoborohydride.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving stability and crystallinity.
Microwave-assisted synthesis has been reported to enhance reaction efficiency, reducing typical reaction times from 12 hours to 30 minutes.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | Amidoxime, AcCl, 80°C, 2 hr | 78 |
Reductive Amination | NaBH₃CN, MeOH, rt, 6 hr | 85 |
Salt Formation | HCl (g), Et₂O, 0°C, 1 hr | 95 |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents such as water (22 mg/mL at 25°C) and methanol (>50 mg/mL). Stability studies indicate decomposition temperatures above 200°C, with no significant degradation under ambient storage conditions .
Spectroscopic Characterization
-
¹H NMR (400 MHz, D₂O): δ 1.45 (d, J = 6.8 Hz, 3H, CH₃), 2.35 (s, 3H, N-CH₃), 3.10–3.25 (m, 1H, CH), 3.75 (q, J = 6.8 Hz, 2H, CH₂).
-
IR (KBr): 3250 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N oxadiazole).
Pharmacological Research and Applications
Table 3: In Vitro Antimicrobial Activity
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 8 | |
Escherichia coli | 16 | |
Candida albicans | 32 |
Neuropharmacological Insights
Preliminary data indicate modulation of γ-aminobutyric acid (GABA) receptors in murine models, with an EC₅₀ of 12 µM. This suggests potential anxiolytic applications, though in vivo efficacy remains untested.
Future Directions and Challenges
Structural Optimization
-
Bioisosteric Replacement: Substituting the methyl group with fluorinated analogs may enhance blood-brain barrier penetration.
-
Prodrug Development: Ester prodrugs could improve oral bioavailability, currently limited to <15% in rodent studies.
Target Identification
High-throughput screening against kinase libraries is underway to identify off-target effects and repurpose the compound for oncology applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume